
2-Bromo-1-fluoro-3,5-dinitrobenzene
Vue d'ensemble
Description
“2-Bromo-1-fluoro-3,5-dinitrobenzene” is an organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . The compound contains bromine (Br), fluorine (F), and nitro groups (NO2) attached to the benzene ring .
Synthesis Analysis
The synthesis of “2-Bromo-1-fluoro-3,5-dinitrobenzene” could involve multiple steps. One possible method could be the nitration of bromofluorobenzene, followed by a second nitration to introduce the second nitro group . Another method could involve a Friedel Crafts acylation followed by a Clemmensen Reduction . Please consult a chemistry professional or a reliable source for detailed and accurate synthesis procedures.Molecular Structure Analysis
The molecular structure of “2-Bromo-1-fluoro-3,5-dinitrobenzene” consists of a benzene ring with bromine (Br), fluorine (F), and two nitro groups (NO2) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-1-fluoro-3,5-dinitrobenzene” could be influenced by the presence of the electron-withdrawing nitro groups and the halogens (bromine and fluorine). These groups could direct further electrophilic aromatic substitution reactions to specific positions on the benzene ring . The compound could also participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-fluoro-3,5-dinitrobenzene” would depend on the nature of the benzene derivative. For instance, nitro compounds generally have high dipole moments due to the polar character of the nitro group . The compound’s solubility in water and other solvents, boiling point, melting point, and density would also be important properties .Applications De Recherche Scientifique
Palladium-Catalyzed Arylations
2-Bromo-1-fluoro-3,5-dinitrobenzene: is utilized in palladium-catalyzed direct arylation processes . This method allows for the efficient synthesis of polyfluoroalkoxy-substituted benzene derivatives, which are significant in pharmaceutical chemistry due to their presence in various drugs.
Synthesis of Fluorinated Pyridines
The compound serves as a precursor in the synthesis of fluorinated pyridines . These pyridines are crucial for the development of new pharmaceuticals and agrochemicals, as fluorine atoms can significantly alter the physical and biological properties of organic molecules.
Protein Determination Assays
In biochemistry, 2-Bromo-1-fluoro-3,5-dinitrobenzene is used as a substrate in protein determination and glutathione S-transferase (GST) assays . These assays are essential for understanding enzyme activity and protein concentration in various biological samples.
Antitumor and Anti-inflammatory Applications
The ortho positioning of bromide and nitrile groups on the benzene ring makes it a valuable intermediate in the synthesis of quinazolines, which have applications in antitumor and anti-inflammatory treatments .
Material Science
In material science, the compound’s derivatives are explored for creating new materials with unique properties. Its reactivity allows for the development of novel polymers and coatings that can be used in various industrial applications .
Environmental Science
2-Bromo-1-fluoro-3,5-dinitrobenzene: and its derivatives are studied for their potential use in environmental science. Researchers investigate the environmental fate of such compounds, their breakdown products, and their impact on ecosystems .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-1-fluoro-3,5-dinitrobenzene is the benzene ring, a key component of many biological molecules. The benzene ring is especially stable due to its delocalized pi electrons .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving benzene derivatives. The electrophilic aromatic substitution reactions it undergoes can lead to the synthesis of various benzene derivatives . These derivatives can then participate in other biochemical reactions, affecting downstream pathways.
Result of Action
The molecular and cellular effects of 2-Bromo-1-fluoro-3,5-dinitrobenzene’s action depend on the specific biochemical pathways it affects. By participating in electrophilic aromatic substitution reactions, it can contribute to the synthesis of various benzene derivatives . These derivatives can have diverse effects on cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-fluoro-3,5-dinitrobenzene. For example, the rate of its electrophilic aromatic substitution reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-fluoro-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGNVARTBYIBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-3,5-dinitrobenzene | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


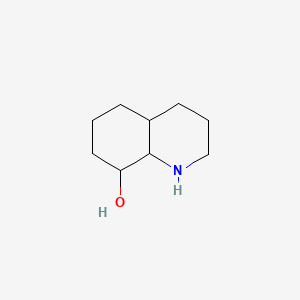
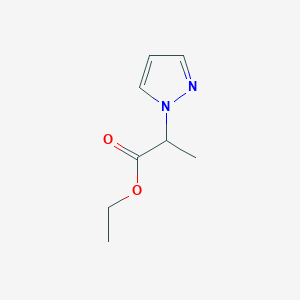
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2921952.png)
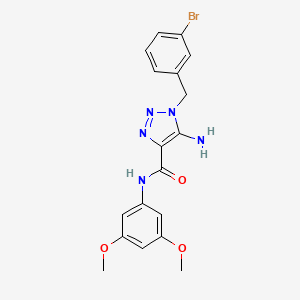
![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)

![methyl 2-butyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2921959.png)
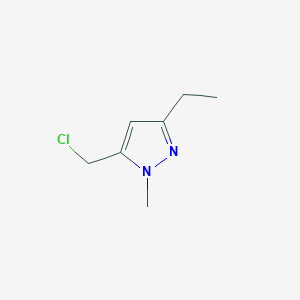
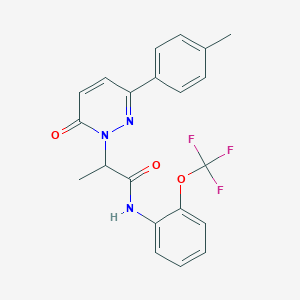
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2921967.png)
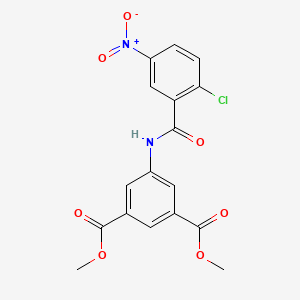
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2921973.png)